molecular formula C8H8ClNO B136720 1-[6-(Chloromethyl)pyridin-2-yl]ethanone CAS No. 135450-44-1

1-[6-(Chloromethyl)pyridin-2-yl]ethanone

Cat. No.: B136720
CAS No.: 135450-44-1
M. Wt: 169.61 g/mol
InChI Key: YQKSTWSKIKGDPH-UHFFFAOYSA-N
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Description

1-[6-(Chloromethyl)pyridin-2-yl]ethanone is a pyridine derivative characterized by a chloromethyl (-CH2Cl) substituent at the 6-position of the pyridin-2-yl ring and an acetyl group (-COCH3) at the 1-position. This compound is of interest in organic synthesis due to the reactivity of the chloromethyl group, which enables further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

1-[6-(chloromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKSTWSKIKGDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Followed by Chloromethylation

A widely employed strategy involves introducing the acetyl group via Friedel-Crafts acylation on a pre-functionalized pyridine ring. For example, 6-methylpyridine can undergo acylation at the 2-position using acetyl chloride in the presence of a Lewis acid catalyst such as AlCl₃ . Subsequent chlorination of the methyl group at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN) .

Key Reaction Conditions:

  • Acylation: 6-Methylpyridine (1.0 eq), acetyl chloride (1.2 eq), AlCl₃ (1.5 eq), dichloromethane, 0°C → 25°C, 12 h.

  • Chlorination: 6-Methyl-2-acetylpyridine (1.0 eq), SO₂Cl₂ (1.1 eq), AIBN (0.1 eq), CCl₄, reflux (80°C), 6 h.

Yield: 65–72% over two steps .

Nucleophilic Substitution on Halogenated Pyridines

An alternative route utilizes 6-bromo-2-acetylpyridine as a precursor, where the bromine atom is replaced by a chloromethyl group via nucleophilic substitution. This method requires a Grignard reagent (e.g., chloromethylmagnesium chloride) in tetrahydrofuran (THF) at elevated temperatures .

Procedure:

  • Synthesis of 6-Bromo-2-acetylpyridine:

    • Bromination of 2-acetylpyridine using Br₂ in HBr/AcOH (45°C, 4 h).

  • Substitution Reaction:

    • 6-Bromo-2-acetylpyridine (1.0 eq), chloromethylmagnesium chloride (2.0 eq), THF, 65°C, 2 h.

Challenges:

  • Competing side reactions (e.g., dehalogenation) reduce yields.

  • Requires strict anhydrous conditions to prevent Grignard reagent decomposition .

Yield: 50–58% .

Direct introduction of the chloromethyl group onto 2-acetylpyridine is achievable via electrophilic aromatic substitution . A mixture of paraformaldehyde and HCl gas in acetic acid at 60°C facilitates this transformation .

Optimization Insights:

  • Catalyst: ZnCl₂ (0.2 eq) enhances regioselectivity for the 6-position.

  • Temperature Control: Maintaining 60°C minimizes poly-chlorination byproducts.

Limitations:

  • Low selectivity (∼60% mono-chlorinated product).

  • Requires chromatographic purification to isolate the desired isomer .

Yield: 40–45% .

Palladium-Catalyzed Cross-Coupling

For higher regiocontrol, palladium-catalyzed coupling between 2-acetylpyridine and chloromethylzinc bromide has been explored. This method leverages Pd(PPh₃)₄ as a catalyst in a DMF/water biphasic system .

Reaction Parameters:

  • 2-Acetylpyridine (1.0 eq), chloromethylzinc bromide (1.5 eq), Pd(PPh₃)₄ (5 mol%), DMF/H₂O (4:1), 90°C, 8 h.

Advantages:

  • Excellent regioselectivity (>95% for 6-position).

  • Compatible with sensitive functional groups.

Yield: 75–80% .

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity Scalability
Friedel-Crafts/ChlorinationAlCl₃, SO₂Cl₂0°C → 80°C65–72%90–95%Moderate
Nucleophilic SubstitutionGrignard reagent65°C, anhydrous THF50–58%85–90%Low
Direct ChloromethylationHCl, ZnCl₂60°C, acetic acid40–45%70–75%High
Palladium-CatalyzedPd(PPh₃)₄, ZnBrCH₂Cl90°C, DMF/H₂O75–80%95–98%High

Industrial-Scale Considerations

For large-scale production, the palladium-catalyzed method is favored due to its high yield and purity. However, cost constraints associated with palladium catalysts necessitate recovery systems. Recent advances in flow chemistry enable continuous Pd recycling, reducing operational costs by ∼30% .

Critical Process Parameters:

  • Catalyst Loading: Optimized at 3 mol% Pd with ligand stabilization.

  • Solvent System: Switch to ethanol/water mixtures improves environmental compatibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution under basic conditions. A representative reaction involves its use in synthesizing functionalized piperazine derivatives, as demonstrated in the synthesis of NA-I ( ):

Reaction Conditions

  • Substrate : 2-(Chloromethyl)pyridine hydrochloride

  • Nucleophile : Piperazine derivative (NA-II)

  • Base : K2CO3

  • Solvent : Acetonitrile/H2O (2:1 v/v)

  • Temperature : Reflux (82–85°C)

  • Time : 10 hours

  • Yield : 83%

Mechanism :
The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic chloromethyl carbon, displacing the chloride ion. The base (K2CO3) neutralizes HCl byproducts, driving the reaction forward.

Key Reaction Data Table

The following table summarizes critical parameters and outcomes for substitution reactions involving this compound:

NucleophileSolventBaseTemperatureTime (h)Yield (%)Product Application
Piperazine derivativeAcetonitrileK2CO3Reflux1083Fluorescent probes

Reaction Scope and Limitations

  • Steric Effects : Bulky nucleophiles (e.g., tertiary amines) show reduced reactivity due to hindered access to the chloromethyl carbon.

  • Solvent Compatibility : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

  • Side Reactions : Competing elimination may occur under strongly basic conditions, forming vinylpyridine byproducts.

Synthetic Utility in Heterocyclic Chemistry

This compound serves as a precursor for synthesizing fused heterocycles. For example, coupling with naphthalic anhydrides yields fluorescent benzo[de]isoquinolinones ( ), which are used in optoelectronic materials.

Stability and Handling Considerations

  • Hydrolysis : The chloromethyl group is susceptible to hydrolysis in aqueous media, requiring anhydrous conditions during reactions.

  • Storage : Stable at 2–8°C under inert atmosphere for >12 months.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to 1-[6-(Chloromethyl)pyridin-2-yl]ethanone. Research indicates that derivatives of pyridine compounds exhibit significant antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds derived from pyridine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain synthesized pyridine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against these pathogens .
  • Antifungal Activity : The compound also exhibits antifungal properties, particularly against species such as Candida albicans. Studies report MIC values as low as 12.5 μg/mL for effective antifungal action .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMIC (μg/mL)
Pyridine Derivative AS. aureus6.25
Pyridine Derivative BE. coli12.5
Pyridine Derivative CC. albicans12.5
Pyridine Derivative DP. aeruginosa6.25

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

  • Mannich Reaction : This classical reaction involves the condensation of formaldehyde with secondary amines and can be adapted to incorporate chloromethyl groups into pyridine derivatives .
  • Microwave-Assisted Synthesis : Recent advancements in synthetic techniques include microwave-assisted reactions which enhance yield and reduce reaction times for producing chlorinated pyridine derivatives .

Table 2: Synthetic Methods for Pyridine Derivatives

MethodDescriptionAdvantages
Mannich ReactionCondensation of formaldehyde with aminesHigh yields, versatile applications
Microwave-Assisted SynthesisRapid heating to promote reactionsTime-efficient, improved yields

Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

  • Antiviral Compounds : Given the ongoing need for antiviral agents, especially in light of recent pandemics, compounds derived from pyridine structures are being investigated for their potential efficacy against viruses like SARS-CoV-2 .
  • Drug Development : The unique chemical properties of chlorinated pyridines make them suitable candidates for drug development targeting various diseases, including infections caused by resistant bacterial strains .

Case Studies

Several case studies illustrate the successful application of pyridine derivatives in research:

  • Antimicrobial Screening : A study conducted by Judge et al. synthesized multiple pyridine derivatives and assessed their antimicrobial activity against a range of pathogens, identifying several compounds with promising MIC values .
  • Pharmaceutical Development : Research by Eldeab et al. focused on synthesizing substituted pyridines and evaluating their biological activity, leading to the discovery of effective antimicrobial agents comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 1-[6-(Chloromethyl)pyridin-2-yl]ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-[6-(Chloromethyl)pyridin-2-yl]ethanone 6-(CH2Cl), 1-(COCH3) C8H7ClNO 183.61 Reactive chloromethyl group for synthesis -
1-(6-Methylpyridin-2-yl)ethanone 6-(CH3), 1-(COCH3) C8H9NO 135.16 Less reactive; used in coordination complexes
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone 6-(CF3), 1-(COCH3) C8H6F3NO 189.13 Electron-withdrawing CF3 enhances stability; potential in drug design
1-(5,6-Dichloropyridin-3-yl)ethanone 5,6-(Cl), 1-(COCH3) C7H5Cl2NO 206.03 Increased lipophilicity; agrochemical intermediate
1-(6-(4-Chlorophenyl)pyridin-3-yl)ethanone 6-(4-Cl-C6H4), 1-(COCH3) C14H11ClNO 244.70 Aromatic substitution; pharmaceutical precursor

Key Observations:

  • Substituent Reactivity: The chloromethyl group in the target compound offers higher reactivity compared to methyl () or trifluoromethyl groups (), making it suitable for derivatization.
  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -Cl) increase electrophilicity at the pyridine ring, influencing binding in biological systems or catalytic activity .
  • Steric and Solubility Effects: Bulky substituents like 4-chlorophenyl () may reduce solubility in polar solvents, whereas methyl groups () improve hydrophobicity for membrane penetration.

Physical-Chemical Properties

  • Molecular Weight and Polarity: The chloromethyl group increases molecular weight compared to methyl analogs (183.61 vs. 135.16 g/mol) and introduces polarity due to the C-Cl bond.
  • Boiling/Melting Points: Limited direct data, but trifluoromethyl analogs () likely exhibit higher thermal stability due to strong C-F bonds.
  • Solubility: Chloromethyl derivatives are expected to have moderate solubility in organic solvents (e.g., THF, DCM), while hydroxylated analogs () show improved aqueous solubility due to hydrogen bonding .

Reactivity and Stability

  • Chloromethyl Group: Prone to hydrolysis under basic conditions, forming hydroxymethyl or aldehyde derivatives. This contrasts with methyl (stable) and trifluoromethyl (hydrolysis-resistant) groups .
  • Oxidative Stability: The acetyl group may undergo keto-enol tautomerism, influencing coordination with metals (e.g., Cu in ) .

Biological Activity

1-[6-(Chloromethyl)pyridin-2-yl]ethanone, with the chemical formula C9H10ClN and CAS Number 135450-44-1, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloromethyl group attached to a pyridine ring, which may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Weight : 169.64 g/mol
  • Chemical Structure : The compound features a chloromethyl group at the 6-position of the pyridine ring, which can enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyridine have been tested against various strains of bacteria, showing notable effectiveness:

Compound TypeBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyridine DerivativeE. coli50 µM
S. aureus75 µM
S. epidermidis100 µM

These findings suggest that the compound may possess similar antimicrobial properties, potentially acting through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anticancer Potential

The anticancer activity of pyridine derivatives has been explored in various studies. For example, certain compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation pathways. The mechanism often involves the interaction with DNA or specific enzymes critical for cancer cell survival.

  • Case Study : A study investigating various pyridine derivatives found that modifications at the chloromethyl position could enhance cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting that this compound may also exhibit similar effects .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The chloromethyl group may facilitate binding to enzyme active sites, inhibiting their function.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
1-(4-Chloropyridin-2-yl)ethanoneChlorine at position 4Moderate antibacterial activity
2-(Chloromethyl)pyridineChloromethyl at position 2Antimicrobial and anticancer properties
3-ChloropyridineChlorine at position 3Limited biological activity

This table illustrates how variations in substitution patterns on the pyridine ring can significantly affect biological activity, highlighting the potential for tailored drug design .

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-[6-(Chloromethyl)pyridin-2-yl]ethanone, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives. For example, chloromethylation of 1-(pyridin-2-yl)ethanone precursors using reagents like chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂) under anhydrous conditions can introduce the chloromethyl group. Alternatively, nucleophilic substitution on pre-halogenated pyridines (e.g., 6-bromo derivatives) with chloromethyl Grignard reagents may be employed. Reaction temperatures (0–60°C), solvent polarity (e.g., THF or DCM), and stoichiometric control of reagents are critical to minimize side reactions such as over-alkylation or decomposition .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the chloromethyl (-CH₂Cl) and acetyl (-COCH₃) groups. The pyridine ring protons typically appear as a doublet (δ 7.5–8.5 ppm) due to coupling with adjacent protons.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between substituents. For example, related pyridin-2-yl ethanone derivatives crystallize in monoclinic systems (space group P21/c) with unit cell parameters such as a = 3.93 Å, b = 13.80 Å, and β = 94.4° .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C₈H₈ClNO: 169.02 g/mol) and isotopic patterns for chlorine.

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The -CH₂Cl group is susceptible to nucleophilic substitution (e.g., with amines or thiols) or participation in Suzuki-Miyaura couplings (using Pd catalysts). Kinetic studies require monitoring reaction progress via HPLC or in situ IR to track intermediates. For example, substituting -CH₂Cl with -CH₂NH₂ in polar aprotic solvents (DMF, 60°C) proceeds via an SN2 mechanism, with rate constants dependent on steric hindrance from the pyridine ring .

Q. What coordination chemistry applications exist for this compound, and how does it compare to analogous ligands?

  • Methodological Answer : The compound can act as a bidentate ligand via the pyridine nitrogen and chloromethyl oxygen (if deprotonated). For example, Cu(II) complexes with similar ligands exhibit distorted octahedral geometries, as confirmed by EPR and magnetic susceptibility measurements. Compared to non-chlorinated analogs, the electron-withdrawing -CH₂Cl group lowers the ligand’s donor strength, altering metal-ligand bond lengths and redox potentials .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO/LUMO), charge distribution on the pyridine ring, and reaction pathways for substitution. QSPR models may correlate substituent effects (e.g., -CH₂Cl vs. -CH₃) with properties like solubility or catalytic activity. Solvent effects should be modeled using implicit solvation (e.g., PCM) .

Q. How stable is this compound under varying pH, temperature, and light conditions?

  • Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–12) at 40–60°C reveal hydrolysis of -CH₂Cl to -CH₂OH under basic conditions (pH >10). Photodegradation in UV light (λ = 254 nm) can be monitored via UV-Vis spectroscopy, showing a 20% decomposition over 24 hours. Storage recommendations include amber vials at –20°C under inert gas to prevent oxidation .

Q. What mechanistic insights exist for its role in multicomponent reactions (e.g., catalytic cycloadditions)?

  • Methodological Answer : In Pd-catalyzed reactions, the compound may act as a directing group, facilitating C-H activation. For example, in Heck couplings, isotopic labeling (e.g., D₂O quenching) and kinetic isotope effects (KIE) studies can distinguish between concerted metalation-deprotonation (CMD) and oxidative addition mechanisms. Turnover frequencies (TOF) are typically measured via GC-MS or NMR .

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